molecular formula C11H8ClN B2876889 2-(3-Chlorophenyl)pyridine CAS No. 5957-85-7

2-(3-Chlorophenyl)pyridine

Cat. No.: B2876889
CAS No.: 5957-85-7
M. Wt: 189.64
InChI Key: BMGXTZHPKNTDHN-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a 3-chlorophenyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses 3-chlorophenylboronic acid and 2-bromopyridine as starting materials, with a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar cross-coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the pyridine ring or the chlorophenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Reduced pyridine derivatives.

    Substitution: Amino or thiol-substituted phenylpyridines.

Scientific Research Applications

2-(3-Chlorophenyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the development of new therapeutic agents.

    Industry: It is utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins, leading to changes in their function.

Comparison with Similar Compounds

    2-Phenylpyridine: Lacks the chlorine substituent, resulting in different reactivity and biological activity.

    3-Chloropyridine: The chlorine atom is directly attached to the pyridine ring, which can lead to different chemical behavior.

    2-(4-Chlorophenyl)pyridine: The chlorine substituent is at the para position on the phenyl ring, affecting its electronic properties.

Uniqueness: 2-(3-Chlorophenyl)pyridine is unique due to the specific positioning of the chlorine atom on the phenyl ring, which influences its reactivity and potential applications. This structural feature can enhance its interactions with certain biological targets or improve its suitability for specific chemical transformations.

Properties

IUPAC Name

2-(3-chlorophenyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGXTZHPKNTDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This Example was carried out in the same manner as Example 1, except that 5.0 g (0.032 mol) of 3-chloro-phenyl boronic acid, 10.0 g (0.064 mol) of 2-bromopyridine, 150□ of tetrahydrofuran and 2M potassium carbonate solution (20□) were added and then 0.37 g (3 mol %) of palladium tetrakistriphenylphosphine [(pd(PPh3)4] was used as a catalyst. Finally, after the resulting solution was heated to reflux at 80° C. for 24 hours, the 2-(3-chloro-phenyl)pyridine was isolated. The yield was 55%.
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palladium tetrakistriphenylphosphine
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0.37 g
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